

# An In-depth Technical Guide to BI-671800 for Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 immune response to allergens. A key mediator in this process is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. **BI-671800** is a potent and selective antagonist of the CRTH2 receptor, positioning it as a targeted therapeutic agent for allergic diseases, including allergic rhinitis. This technical guide provides a comprehensive overview of **BI-671800**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its research and development.

## **Mechanism of Action**

**BI-671800** functions as a competitive antagonist of the CRTH2 receptor. In the allergic cascade, mast cells, upon activation by allergen-IgE complexes, release a variety of inflammatory mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of key effector cells of the type 2 immune response, namely T helper 2 (Th2) cells, eosinophils, and basophils.

Activation of the Gαi protein-coupled CRTH2 receptor by PGD2 leads to a downstream signaling cascade that includes a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium mobilization. This signaling cascade ultimately



results in cellular activation, including chemotaxis, degranulation, and the release of proinflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines further perpetuate the allergic inflammatory response by promoting IgE production, eosinophil survival and activation, and mucus production.

By blocking the binding of PGD2 to CRTH2, **BI-671800** effectively inhibits these downstream signaling events, thereby attenuating the recruitment and activation of inflammatory cells in the nasal mucosa and reducing the signs and symptoms of allergic rhinitis.

# Signaling Pathway of PGD2 via CRTH2 and Inhibition by BI-671800



Click to download full resolution via product page

Caption: PGD2/CRTH2 signaling pathway and its inhibition by **BI-671800**.

# Quantitative Data In Vitro Potency

**BI-671800** demonstrates high potency as a CRTH2 antagonist in radioligand binding assays.



| Target      | Cell Line                | Ligand    | IC50      |
|-------------|--------------------------|-----------|-----------|
| human CRTH2 | hCRTH2 transfected cells | [³H] PGD2 | 4.5 nM[1] |
| mouse CRTH2 | mCRTH2 transfected cells | [³H] PGD2 | 3.7 nM[1] |

# Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)

A key clinical trial investigated the efficacy of **BI-671800** in patients with SAR exposed to grass pollen in an environmental challenge chamber.[2][3]

| Treatment<br>Group (twice<br>daily for 2<br>weeks)              | n   | Change in Total Nasal Symptom Score (TNSS) AUC(0-6h) vs. Placebo (Absolute Difference) | Change in<br>TNSS AUC(0-<br>6h) vs.<br>Placebo (%<br>Difference) | P-value vs.<br>Placebo |
|-----------------------------------------------------------------|-----|----------------------------------------------------------------------------------------|------------------------------------------------------------------|------------------------|
| BI-671800 50 mg                                                 | -   | -                                                                                      | -                                                                | >0.05                  |
| BI-671800 200<br>mg                                             | 146 | -0.85[2]                                                                               | -17%[2]                                                          | 0.0026[2]              |
| BI-671800 400<br>mg                                             | -   | -                                                                                      | -                                                                | >0.05                  |
| Montelukast 10<br>mg (once daily)                               | 146 | -0.74[2]                                                                               | -15%[2]                                                          | 0.0115[2]              |
| Fluticasone<br>Propionate Nasal<br>Spray 200 µg<br>(once daily) | 146 | -1.64[2]                                                                               | -33%[2]                                                          | <0.0001[2]             |



**BI-671800** also demonstrated a significant reduction in nasal eosinophil counts at all tested doses (P < 0.05) and a significant inhibition of nasal inflammatory cytokine levels (IL-4 and eotaxin) at the 200 mg twice-daily dose (P < 0.05).[2][4] Furthermore, a dose-related reduction in ex vivo PGD2-mediated eosinophil shape change was observed.[2][4]

# Preclinical In Vivo Efficacy (Representative Data for a CRTH2 Antagonist)

While specific quantitative in vivo data for **BI-671800** in a mouse model of allergic rhinitis is not publicly available, studies with other selective CRTH2 antagonists have demonstrated efficacy. For example, in a mouse model of allergic airway inflammation, a CRTH2 antagonist was shown to reduce leukocyte infiltration and mucus deposition in the airways.[5] In another study using a mouse model of allergic rhinitis, a CRTH2 antagonist prevented both early and latephase nasal responses.

# Experimental Protocols PGD2-Mediated Eosinophil Chemotaxis Assay

This protocol is adapted from standard Boyden chamber chemotaxis assays and is suitable for evaluating the inhibitory effect of CRTH2 antagonists like **BI-671800**.

Objective: To determine the ability of **BI-671800** to inhibit the migration of human eosinophils towards a PGD2 gradient.

### Materials:

- Human peripheral blood eosinophils (isolated from healthy or atopic donors)
- PGD2 (chemoattractant)
- BI-671800 (test compound)
- Boyden chamber apparatus (e.g., 48-well micro-chemotaxis chamber)
- Polycarbonate membrane (5 μm pore size)
- Assay buffer (e.g., HBSS with 0.1% BSA)



- Staining solution (e.g., Diff-Quik)
- Microscope

#### Procedure:

- Preparation of Cells: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of **BI-671800** or vehicle control for 30 minutes at 37°C.
- Assay Setup:
  - Fill the lower wells of the Boyden chamber with assay buffer containing PGD2 at a concentration known to induce maximal chemotaxis (e.g., 10-100 nM). Include wells with assay buffer alone as a negative control.
  - Place the polycarbonate membrane over the lower wells.
  - Add the pre-incubated eosinophil suspension to the upper wells.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO<sub>2</sub> incubator for 60-90 minutes.
- Cell Staining and Quantification:
  - After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.
  - Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.
  - Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.



Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of
 BI-671800 compared to the vehicle control. Determine the IC50 value.

## Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

This is a widely used model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.

Objective: To induce an allergic rhinitis phenotype in mice for the evaluation of **BI-671800**'s therapeutic effects.

#### Materials:

- BALB/c mice (female, 6-8 weeks old)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- Phosphate-buffered saline (PBS)
- BI-671800
- Vehicle control

### Procedure:

- Sensitization:
  - On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL PBS.
- Challenge:
  - From day 14 to day 21, challenge the mice daily by intranasal (i.n.) administration of 10 μL
    of OVA solution (1 mg/mL in PBS) into each nostril.
- Treatment:



- Administer BI-671800 or vehicle control orally (or via the desired route) to the mice,
   typically starting one hour before each intranasal challenge.
- Assessment of Allergic Symptoms:
  - Immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
- Collection and Analysis of Nasal Lavage Fluid (NALF):
  - 24 hours after the final challenge, euthanize the mice and collect NALF by flushing the nasal passages with PBS.
  - Centrifuge the NALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13, eotaxin) by ELISA.
  - Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils) using a hemocytometer and cytospin preparations stained with a suitable stain.
- Histological Analysis:
  - Collect the nasal tissue, fix in formalin, embed in paraffin, and section.
  - Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

## **Clinical Trial Workflow for Allergic Rhinitis**

The following diagram illustrates the workflow of the Phase II clinical trial for **BI-671800** in seasonal allergic rhinitis.





Click to download full resolution via product page

Caption: Workflow of the BI-671800 Phase II clinical trial in SAR.



### Conclusion

**BI-671800** is a potent and selective CRTH2 antagonist with demonstrated clinical efficacy in reducing the symptoms of seasonal allergic rhinitis. Its mechanism of action, targeting a key receptor in the allergic inflammatory cascade, offers a focused therapeutic approach. The preclinical and clinical data, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the PGD2/CRTH2 axis in allergic diseases and to develop novel therapies for these conditions. Further preclinical investigation into the efficacy of **BI-671800** in animal models of allergic rhinitis would provide a more complete understanding of its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to BI-671800 for Allergic Rhinitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606091#bi-671800-for-allergic-rhinitis-research]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com